Verucopeptin

v-ATPase ATP6V1G subunit selectivity

Verucopeptin (CAS 138067-14-8) is a 19-membered cyclodepsipeptide polyketide-hexapeptide hybrid natural product isolated from Actinomadura verrucosospora. It is structurally characterized by a cyclic depsipeptide core comprising six amino acid residues (including piperazic acid and β-hydroxy leucine) and a polyketide side chain.

Molecular Formula C43H73N7O13
Molecular Weight 896.086
CAS No. 138067-14-8
Cat. No. B1147338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerucopeptin
CAS138067-14-8
Molecular FormulaC43H73N7O13
Molecular Weight896.086
Structural Identifiers
SMILESCCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC
InChIInChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Verucopeptin (CAS 138067-14-8) Cyclodepsipeptide v-ATPase Inhibitor for MDR Cancer Research


Verucopeptin (CAS 138067-14-8) is a 19-membered cyclodepsipeptide polyketide-hexapeptide hybrid natural product isolated from Actinomadura verrucosospora [1]. It is structurally characterized by a cyclic depsipeptide core comprising six amino acid residues (including piperazic acid and β-hydroxy leucine) and a polyketide side chain [2]. Verucopeptin functions as a dual inhibitor, potently targeting the vacuolar H+-ATPase (v-ATPase) ATP6V1G subunit with subunit selectivity and inhibiting the HIF-1 signaling pathway (IC50 = 0.22 μM) . Its mechanism couples v-ATPase inhibition to downstream attenuation of mTORC1 signaling, leading to significant antiproliferative activity against multidrug-resistant (MDR) cancer cells [3].

Why Substituting Verucopeptin with Generic v-ATPase Inhibitors Compromises Experimental Outcomes


Verucopeptin cannot be generically substituted with other v-ATPase inhibitors (e.g., Bafilomycin A1, Concanamycin A) or mTORC1 inhibitors (e.g., Rapamycin) due to its unique subunit selectivity profile and dual-pathway inhibitory signature. While Bafilomycin A1 and Concanamycin A target the V0 sector of v-ATPase [1], Verucopeptin specifically binds the ATP6V1G subunit within the V1 sector, a target not previously engaged by any known small molecule [2]. This distinct binding site confers a differentiated pharmacological fingerprint: Verucopeptin simultaneously suppresses v-ATPase activity and mTORC1 signaling, whereas conventional v-ATPase inhibitors do not efficiently block mTORC1 [2]. Conversely, Rapamycin potently inhibits mTORC1 but lacks direct v-ATPase engagement . For MDR cancer research, these mechanistic distinctions translate into critical differences in cellular response profiles and therapeutic windows that generic substitution would obscure or invalidate.

Verucopeptin Quantitative Differentiation Evidence Against v-ATPase and mTORC1 Inhibitors


Unique ATP6V1G Subunit Selectivity Versus Broad-Spectrum v-ATPase Inhibitors

Verucopeptin demonstrates exclusive binding to the ATP6V1G subunit of v-ATPase, a binding site not targeted by conventional inhibitors. In competitive binding assays, Verucopeptin (10 nM, 1 hour pretreatment) completely blocked VE-P labeling of ATP6V1G1 but did not affect labeling of ATP1V1B2 or ATP6V1D [1]. In contrast, Bafilomycin A1 targets the V0 sector c-subunit, and Concanamycin A binds the V0 sector c-subunit with IC50 values of 0.6-1.5 nM and 10 nM respectively, lacking ATP6V1G specificity [2]. This unique binding profile confers a novel pharmacological mechanism not achievable with generic v-ATPase inhibitors.

v-ATPase ATP6V1G subunit selectivity competitive binding

Dual v-ATPase and mTORC1 Inhibition Versus Single-Pathway Inhibitors

Verucopeptin uniquely achieves dual inhibition of v-ATPase activity and mTORC1 signaling, a property not shared by other v-ATPase inhibitors. Verucopeptin (0-500 nM) exhibited substantial inhibition of mTORC1 downstream effectors p-S6K and p-4EBP1 at concentrations of 10-200 nM [1]. In direct comparison, Bafilomycin A1 suppresses lysosomal acidification but does not efficiently inhibit mTORC1 signaling [1]. Rapamycin, a specific mTORC1 inhibitor, blocks mTORC1 with IC50 ~0.1 nM but lacks v-ATPase inhibitory activity . The dual inhibitory mechanism of Verucopeptin is specifically attributed to its ATP6V1G targeting, which disrupts v-ATPase-mTORC1 crosstalk at the lysosomal surface [1].

mTORC1 v-ATPase dual inhibition p-S6K p-4EBP1

Superior Antiproliferative Activity in MDR Cancer Cells Versus Standard Chemotherapeutics

Verucopeptin demonstrates potent antiproliferative activity against multidrug-resistant cancer cells where conventional chemotherapeutics fail. Against K562R cells, Verucopeptin exhibited an IC50 of 388 nM (72 h treatment), whereas these cells show resistance to Taxol and vincristine at concentrations up to 10 μM [1]. Furthermore, in a broad panel of 1,094 cancer cell lines, Verucopeptin achieved IC50 values <100 nM against 66% of the evaluated cell lines . This broad-spectrum activity against MDR cells distinguishes Verucopeptin from classical chemotherapeutics and from single-pathway inhibitors like Rapamycin, which do not overcome MDR phenotypes via v-ATPase inhibition.

multidrug resistance MDR K562R antiproliferative IC50

In Vivo Antitumor Efficacy in B16 Melanoma Model Versus Structural Analogs

Verucopeptin demonstrates validated in vivo antitumor efficacy in the B16 melanoma model, a benchmark that distinguishes it from structurally related cyclodepsipeptides (e.g., azinothricin, A83586C) which lack equivalent reported in vivo activity in this model. Verucopeptin, administered intravenously at 2 mg/kg/day (Q1D×1 schedule), prolonged survival in B16 melanoma-bearing mice, achieving a maximum T/C (treated/control) value of 162% [1]. In an MDR xenograft model (SGC7901/VCR), Verucopeptin (1 mg/kg, i.v., twice daily for 7 days) substantially repressed tumor growth without significant body weight loss or gross toxicity [2]. This in vivo validation provides a quantitative efficacy benchmark not consistently documented for structural analogs.

B16 melanoma in vivo T/C ratio tumor growth inhibition life extension

HIF-1 Inhibitory Potency Compared to Other HIF-1 Inhibitors

Verucopeptin inhibits HIF-1 transcriptional activity with an IC50 of 0.22 μM, representing a moderate potency among known HIF-1 inhibitors. This potency is comparable to other natural product-derived HIF-1 inhibitors such as Manassantin A (IC50 ~0.03 μM) and less potent than synthetic inhibitors like PX-478 (IC50 ~0.01 μM) [1][2]. However, Verucopeptin's HIF-1 inhibition is mechanistically linked to its v-ATPase/mTORC1 dual inhibition, distinguishing it from direct HIF-1α stabilizers or PHD inhibitors. Verucopeptin decreases HIF-1α protein levels and suppresses HIF-1 target gene expression in a dose-dependent manner (0-335 nM, 24 h), without affecting c-Raf levels .

HIF-1 hypoxia-inducible factor IC50 transcriptional activity

Verucopeptin High-Value Research Application Scenarios Based on Differentiated Evidence


Multidrug-Resistant (MDR) Cancer Mechanistic Studies Requiring v-ATPase/mTORC1 Dual Inhibition

Verucopeptin is the compound of choice for investigating the role of ATP6V1G-specific v-ATPase inhibition in overcoming MDR phenotypes. Its demonstrated activity against K562R cells (IC50 = 388 nM) where Taxol and vincristine are ineffective at 10 μM [1], combined with its dual suppression of v-ATPase activity and mTORC1 signaling, makes it an essential tool for elucidating the v-ATPase-mTORC1 axis in drug resistance. Procurement of Verucopeptin enables experiments that cannot be conducted with Bafilomycin A1 (which lacks mTORC1 inhibition) or Rapamycin (which lacks v-ATPase inhibition).

In Vivo Preclinical Studies Validating ATP6V1G as a Therapeutic Target in MDR Tumors

Verucopeptin provides a validated in vivo tool compound for studies requiring demonstrated antitumor efficacy in MDR xenograft models. At 1 mg/kg i.v. twice daily for 7 days, Verucopeptin significantly repressed SGC7901/VCR tumor growth without observable toxicity [2]. This in vivo validation, supported by the original B16 melanoma survival extension data (T/C = 162% at 2 mg/kg/day) [3], establishes Verucopeptin as the preferred compound for animal studies investigating ATP6V1G-targeted therapies, offering quantitative efficacy benchmarks absent for structural analogs.

Lysosomal v-ATPase-mTORC1 Signaling Crosstalk Investigations

Verucopeptin is uniquely suited for dissecting the functional coupling between lysosomal v-ATPase and mTORC1 signaling. Its ability to suppress lysosomal acidification while simultaneously attenuating mTORC1 downstream phosphorylation (p-S6K, p-4EBP1 at 10-200 nM) [2] provides a tool to probe nutrient-sensing and amino acid-dependent mTORC1 activation mechanisms. Unlike Bafilomycin A1, which suppresses lysosomal acidification without efficiently blocking mTORC1, Verucopeptin enables studies specifically addressing the ATP6V1G-dependent component of v-ATPase-mTORC1 crosstalk.

Broad-Spectrum Cancer Cell Line Profiling for ATP6V1G Dependency Mapping

Verucopeptin's demonstrated broad antiproliferative activity (IC50 <100 nM against 66% of 1,094 cancer cell lines) with tissue-type specificity (lower IC50 in leukemia, lymphoma, melanoma; higher IC50 in NSCLC) positions it as an ideal probe for large-scale cancer cell line profiling studies. Researchers can utilize Verucopeptin to identify ATP6V1G-dependent cancer subtypes and generate pharmacogenomic correlations that inform patient stratification hypotheses, a capability not feasible with narrower-spectrum v-ATPase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verucopeptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.